N,N-Dimethyldopamine hydrochloride

Overview

Description

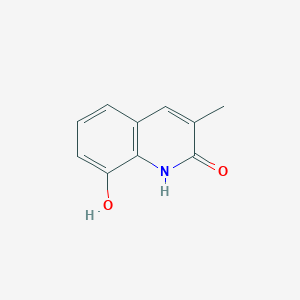

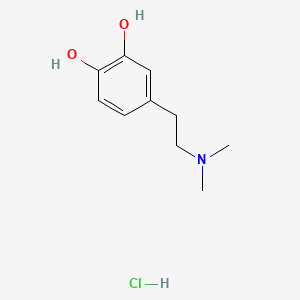

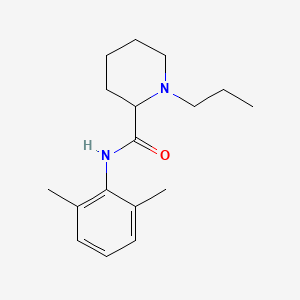

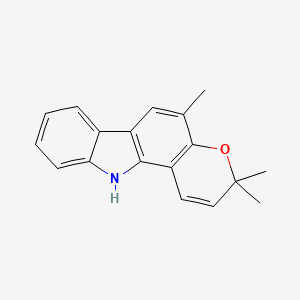

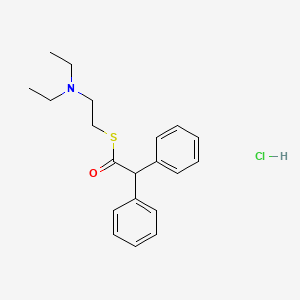

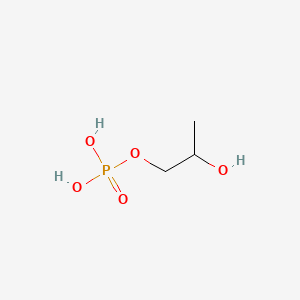

N,N-Dimethyldopamine hydrochloride: is an organic compound belonging to the phenethylamine family. It is structurally related to the alkaloid epinine (N-methyldopamine) and the major neurotransmitter dopamine, of which it is the N,N-dimethylated analog . This compound has been the subject of numerous pharmacological investigations due to its structural relationship to dopamine .

Preparation Methods

Several methods have been reported for the preparation of N,N-Dimethyldopamine hydrochloride:

-

Early Synthesis by Buck and Co-workers

Starting Material: 3,4-dimethoxybenzaldehyde (veratraldehyde)

-

Recent Method

Starting Material: 3,4-dimethoxyphenylacetic acid

-

Shortest Method by Borgman et al.

Starting Material: 3,4-dimethoxyphenethylamine

Chemical Reactions Analysis

N,N-Dimethyldopamine hydrochloride undergoes various chemical reactions:

-

Oxidation

Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Conditions: Typically carried out in acidic or basic medium.

Products: Oxidation of the catechol group can lead to the formation of quinones.

-

Reduction

Reagents: Hydrogen gas in the presence of palladium catalyst.

Conditions: Conducted under atmospheric or elevated pressure.

Products: Reduction of the nitro group (if present) to an amine.

-

Substitution

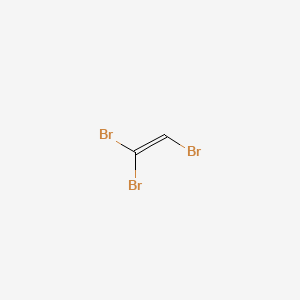

Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Conditions: Typically performed under reflux conditions.

Scientific Research Applications

N,N-Dimethyldopamine hydrochloride has several scientific research applications:

-

Chemistry

-

Biology

-

Medicine

-

Industry

Mechanism of Action

N,N-Dimethyldopamine hydrochloride exerts its effects through its structural relationship to dopamine. Dopamine is a precursor to norepinephrine in noradrenergic nerves and acts as a neurotransmitter in certain areas of the central nervous system . The compound’s mechanism of action involves binding to dopamine receptors and influencing the release of norepinephrine .

Comparison with Similar Compounds

N,N-Dimethyldopamine hydrochloride is unique due to its N,N-dimethylated structure. Similar compounds include:

-

Dopamine

-

N-Methyldopamine (Epinine)

-

Phenethylamine

Properties

IUPAC Name |

4-[2-(dimethylamino)ethyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-11(2)6-5-8-3-4-9(12)10(13)7-8;/h3-4,7,12-13H,5-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLBEEYOWIBYMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

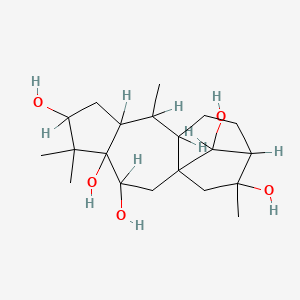

CN(C)CCC1=CC(=C(C=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21581-37-3 (Parent) | |

| Record name | N,N-Dimethyldopamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013075917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50926887 | |

| Record name | 4-[2-(Dimethylamino)ethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13075-91-7 | |

| Record name | N,N-Dimethyldopamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013075917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(Dimethylamino)ethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1212972.png)